Enzyme Binding Affinity: A Structural Anomaly with Functional Implications
Amidosulfuron demonstrates a significantly lower binding affinity for the target enzyme, acetohydroxyacid synthase (AHAS), compared to typical sulfonylurea herbicides. Crystallography studies reveal this is due to the absence of a second aromatic ring, which reduces the number of interactions with the enzyme [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 4.2 µM |
| Comparator Or Baseline | Typical sulfonylureas with two heteroaromatic rings: Ki in low nM range |
| Quantified Difference | ~1,000-fold higher Ki (lower affinity) |
| Conditions | In vitro assay with wildtype Arabidopsis thaliana AHAS |
Why This Matters
This data confirms amidosulfuron's unique structural class, providing a molecular basis for its distinct field performance and differentiating it from other sulfonylureas for procurement specialists seeking specific weed control or resistance management traits.
- [1] Cheng Y, Lonhienne T, Garcia MD, Williams CM, Schenk G, Guddat LW. Crystal Structure of the Commercial Herbicide, Amidosulfuron, in Complex with Arabidopsis thaliana Acetohydroxyacid Synthase. J Agric Food Chem. 2023 Apr 5;71(13):5117-5126. View Source
